molecular formula C13H8BrClN2 B13682159 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13682159
M. Wt: 307.57 g/mol
InChI Key: YFEGWUHIVFYPNM-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a high-purity heterocyclic organic compound offered for research and development purposes. This bromo- and chloro- substituted imidazopyridine scaffold is of significant interest in several scientific fields. In materials science, closely related imidazo[1,2-a]pyridine derivatives have demonstrated exceptional performance as mixed-type corrosion inhibitors for mild steel in acidic environments, with studies showing inhibition efficiencies exceeding 88% at low concentrations by forming a protective adsorbed layer on the metal surface . The presence of heteroatoms (nitrogen) and halogen substituents in its structure facilitates electron donation, enabling strong coordination with metal surfaces . Furthermore, the imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, featured in numerous marketed drugs and bioactive molecules for its wide range of biological activities . Its planar structure, confirmed by crystallographic studies on analogs, is optimal for intermolecular interactions and supramolecular assembly . This product is intended for research applications only, including the development of novel corrosion inhibitors, as a building block in organic synthesis, and for pharmaceutical exploration. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrClN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H

InChI Key

YFEGWUHIVFYPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core

The key intermediate for synthesizing 6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is 6-bromoimidazo[1,2-a]pyridine. One well-documented method involves the cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild alkaline conditions. This method, derived from a Chinese patent (CN103788092A), proceeds as follows:

  • Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
  • Conditions: Reaction in a solvent such as ethanol or water with alkali (sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at 25–50 °C for 2–24 hours.
  • Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).
  • Yield and Purity: The process yields 6-bromoimidazo[1,2-a]pyridine with high purity and a typical yield around 72%.

Representative experimental data:

Parameter Value
2-Amino-5-bromopyridine 51.9 g (300 mmol)
40% Monochloroacetaldehyde 70.7 g (360 mmol)
Sodium bicarbonate 30.2 g (360 mmol)
Solvent Ethanol (66.9 g)
Temperature 55 °C
Reaction time 5 hours
Product yield 45.6 g (72%)
Melting point 76.5–78.0 °C

This method is advantageous due to its mild conditions, ease of operation, and reproducibility, making it suitable for both laboratory and industrial scale synthesis.

Specific Synthesis of this compound

While direct literature reports specifically on this compound are limited, a logical synthetic route can be constructed by combining the above methods:

Alternatively, a one-pot heteroannulation approach starting from 2-amino-5-bromopyridine and 2-bromo-3-chlorophenyl ketone under ultrasound irradiation or copper catalysis could yield the target compound directly.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages References
Cyclization with monochloroacetaldehyde 2-Amino-5-bromopyridine + monochloroacetaldehyde Alkali (NaHCO3), EtOH, 25–55 °C, 2–24 h ~72 Mild conditions, high purity
Copper-catalyzed heteroannulation 2-Aminopyridine + aryl ketones/halides + Cu(OTf)2 60 °C, O2 atmosphere, 12–24 h 12–62 Catalytic, versatile
Ultrasound-assisted synthesis 2-Aminopyridine + 2-bromoaryl ketones + K2CO3 PEG-400, ultrasound, 15–30 min Good to excellent Rapid, environmentally benign

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Bromine

The bromine atom at position 6 undergoes facile substitution reactions due to its electrophilic nature. Key transformations include:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis introduces aryl groups at C6:

Reagents/ConditionsYield (%)Reference
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 90°C, 12h78–85
Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C72

Example : Reaction with phenyl boronic acid produces 2-(3-chlorophenyl)-6-phenylimidazo[1,2-a]pyridine in 85% yield.

C3 Alkylation via Aza-Friedel-Crafts Reaction

The electron-rich C3 position undergoes alkylation using aldehydes and amines under Lewis acid catalysis:

CatalystAldehydeAmineTemp (°C)Yield (%)
Y(OTf)₃ (10 mol%)BenzaldehydeMorpholine8089
Y(OTf)₃ (10 mol%)4-NitrobenzaldehydePiperidine8092

Mechanism : The reaction proceeds via imine formation, followed by electrophilic attack at C3.

Electrophilic Aromatic Substitution

The imidazo[1,2-a]pyridine core participates in electrophilic substitutions, preferentially at C8 due to ring electronics:

Reaction TypeReagentsProductYield (%)
NitrationHNO₃, H₂SO₄, 0°C6-Bromo-8-nitro derivative64
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C6,8-Dibromo derivative58

Note : The 3-chlorophenyl group exerts minimal steric hindrance but directs meta-substitution in electrophilic reactions.

Oxidation and Reduction

The imidazole ring undergoes redox transformations:

Oxidation

Formation of N-oxide derivatives:

  • Reagents : mCPBA (1.2 eq), CH₂Cl₂, 25°C, 6h

  • Yield : 82%

Reduction

Hydrogenation of the pyridine ring:

  • Conditions : H₂ (1 atm), Pd/C (10%), EtOH, 50°C

  • Product : 6-Bromo-2-(3-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (68% yield).

Cross-Dehydrogenative Coupling (CDC)

Direct functionalization via C–H activation:

CatalystPartnerProductYield (%)
CuI (20 mol%)StyreneC3-alkenylated derivative75
FeCl₃ (30 mol%)ThiophenolC3-thioether68

Mechanism : Radical intermediates mediate regioselective coupling at C3.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides:

DipolarophileConditionsProductYield (%)
Benzoyl nitrile oxideToluene, 80°C, 8hIsoxazoline-fused derivative71

Photochemical Reactions

Under UV light (365 nm), the bromine atom undergoes homolytic cleavage, enabling radical-based functionalization:

Radical SourceProductYield (%)
AIBN, ThiophenolC6-thioether63

Scientific Research Applications

6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
  • Structural Difference : Chlorophenyl group at the para position (vs. meta in the target compound).
  • Impact : The para substitution may enhance planarity and π-π stacking interactions in biological targets compared to the meta isomer. This positional isomer was used in Suzuki-Miyaura cross-coupling reactions with boronic acids, demonstrating its utility as a synthetic intermediate .
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
  • Structural Difference : Additional chlorine at the phenyl ring’s 4-position.
  • Synthesized via microwave irradiation (85% yield), highlighting efficient methods for halogenated derivatives .
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3ag)
  • Structural Difference : Thiophene replaces chlorophenyl.
  • Reported melting point: 191–193°C, higher than chlorophenyl analogs, suggesting stronger crystal lattice interactions .
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Structural Difference : Trifluoromethyl (CF₃) group instead of chlorophenyl.
  • Impact : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity. This derivative has a lower melting point (106–108°C) and higher solubility in chloroform/DMSO compared to chlorophenyl analogs .

Halogen Variations at Position 6

6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
  • Structural Difference : Chlorine instead of bromine at position 5.
  • Impact : Bromine’s larger atomic radius may enhance halogen bonding in protein targets, improving binding affinity. Chlorine’s smaller size could reduce steric hindrance but decrease electronic effects.
6-Bromo-3-nitroimidazo[1,2-a]pyridine Derivatives
  • Structural Difference : Nitro group at position 3 alongside bromine at 6.
  • Impact : The nitro group’s electron-withdrawing nature increases reactivity, making these derivatives intermediates for further functionalization (e.g., sulfonylmethylation) .

Pharmacological and Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Profile
Target Compound Not Reported Likely soluble in DMSO/CHCl₃
6-Bromo-2-(thiophen-2-yl) (3ag) 191–193 Moderate in polar solvents
6-Bromo-2-(trifluoromethyl) 106–108 High in CHCl₃, DMSO
6-Chloro-2-(thiophen-2-yl) (3af) 162–164 Low in water, moderate in EtOAc
  • Trends : Bromine at position 6 correlates with higher melting points than chlorine analogs due to increased molecular weight and halogen bonding. Trifluoromethyl substituents reduce melting points by disrupting crystal packing.

Biological Activity

6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with imidazo[1,2-a]pyridine derivatives. Various methods have been explored to optimize yields and purity. For example, a recent study demonstrated a metal-free and aqueous synthesis approach that yielded high purity under mild conditions .

Antimicrobial Activity

Imidazo[1,2-a]pyridines are known for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various pathogens. For instance, studies have shown that certain derivatives demonstrate potent antibacterial effects against Mycobacterium tuberculosis and other bacterial strains . The presence of halogen substituents like bromine and chlorine enhances these activities by influencing the electron density on the aromatic rings.

Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory effects. A review highlighted that imidazo[1,2-a]pyridines can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives have shown IC50 values in the low micromolar range, indicating strong potential as anti-inflammatory agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have reported that imidazo[1,2-a]pyridines can induce apoptosis in cancer cell lines, including those derived from colon and breast cancers. For example, one study found that certain derivatives exhibited IC50 values ranging from 7 to 14 µM against various cancer cell lines . This activity is often attributed to their ability to disrupt microtubule formation and interfere with cell cycle progression.

Case Studies

Several case studies illustrate the biological impact of this compound:

  • Antituberculosis Activity : In a study focusing on synthesized imidazo[1,2-a]pyridine derivatives, 6-bromo-2-(3-chlorophenyl) variants showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting lower MIC values compared to standard treatments .
  • Cancer Cell Line Studies : Research involving human colon cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and disruption of cell signaling pathways associated with tumor growth .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity Target IC50 Value (µM) Reference
AntibacterialMycobacterium tuberculosis5.0
Anti-inflammatoryCOX Enzymes71.11
AnticancerHuman Colon Cancer (HCT116)7.01

Q & A

Q. What recent advancements enable rapid functionalization?

  • Methodological Answer: Radical-based strategies using photoredox or electrochemical catalysis introduce diverse groups (e.g., alkyl, aryl) at C-3. Transition-metal-free decarboxylative couplings and Cadogan cyclizations streamline access to pyrrolo-imidazo[1,2-a]pyridines, expanding heterocyclic diversity .

Methodological Notes

  • Key Synthesis References: Microwave protocols , Friedel-Crafts acylation , and radical reactions .
  • Characterization Tools: X-ray , NMR , and ESIPT analysis .
  • Biological Evaluation: COX-2 SAR , GABA modeling , and in vivo anti-inflammatory assays .

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